(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

orthogonal deprotection solid-phase vs. solution-phase synthesis protecting group strategy

Scale-up chemists often face thermal hazards and protecting-group incompatibility when substituting cyclic sulfamidates. This (S)-Cbz-4-methyl variant, derived from L-alaninol, eliminates these risks. • Orthogonal Deprotection: N-Cbz group is removed via hydrogenolysis (H₂, Pd/C), leaving tert-butyl esters, silyl ethers, and Boc-amines intact-unlike acid-labile N-Boc analogs. • Minimal Steric Hindrance: The 4-methyl substituent ensures unhindered SN2 attack at C5 by bulky nucleophiles, enabling clean β-substituted α-amino acid construction. • Process Safety: Requires compound-specific DSC/TGA screening; thermal decomposition profile differs fundamentally from Boc-protected analogs, de-risking scale-up.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
Cat. No. B8097992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
InChIKeyCKCJEQFMSMZKEV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide – Identity & Physicochemical Profile


(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1007121-72-3; IUPAC: benzyl (4S)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate) belongs to the class of five-membered cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) and functions as a chiral C–O electrophilic building block derived from (S)-alaninol . Its molecular formula is C₁₁H₁₃NO₅S, molecular weight 271.29 g·mol⁻¹, and it possesses a (4S)-configured stereogenic center originating from the L-alanine precursor . The N-Cbz (benzyloxycarbonyl) protecting group renders the nitrogen electronically deactivated toward nucleophilic attack while enabling orthogonal deprotection by hydrogenolysis—a key differentiating feature versus N-Boc analogs that require acidic conditions [1]. Predicted boiling point is 386.5 ± 35.0 °C and density 1.386 ± 0.06 g·cm⁻³ . The compound is commercially available at purities of 95–97% from multiple vendors, typically as a white solid requiring storage at −20 °C .

Why This Cbz-Protected Sulfamidate Cannot Be Replaced by Generic Analogs


Cyclic sulfamidates sharing the oxathiazolidine-2,2-dioxide core are not functionally interchangeable due to three orthogonal variables that independently govern their reactivity, selectivity, and process suitability: the N-protecting group (Cbz vs. Boc vs. Ts), the C4 substituent (methyl vs. ethyl vs. isopropyl vs. benzyl), and the regioisomeric placement of the substituent (4- vs. 5-position) [1]. The N-Cbz group provides hydrogenolytic lability orthogonal to acid-labile Boc, while the (S)-4-methyl substitution—the smallest alkyl chain achievable from a proteinogenic amino acid—offers minimal steric hindrance during nucleophilic ring-opening, leading to fundamentally different regioselectivity and reaction rates compared to bulkier 4-ethyl or 4-isopropyl congeners [2]. Furthermore, ring or nitrogen substitution has been demonstrated to exert a 'tremendous influence on cyclic sulfamidate reactivity toward bases' and consequently alters the thermal safety profile of a process at scale [3]. Substituting the (S)-Cbz-4-methyl variant with a Boc-protected or regioisomeric analog without requalification therefore risks both stereochemical erosion and unforeseen thermal hazards during scale-up.

Quantitative Differentiation vs. Closest Structural Analogs


N-Protecting Group Orthogonality: Hydrogenolytic Cbz vs. Acidolytic Boc

The N-Cbz group of the target compound is quantitatively removable by catalytic hydrogenolysis (H₂, Pd/C), whereas the corresponding N-Boc analog ((S)-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide) requires treatment with trifluoroacetic acid (TFA) [1]. This orthogonal deprotection profile is critical when the downstream synthetic sequence contains acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers, or acetal protecting groups). In contrast, Cbz removal by hydrogenolysis is compatible with acid-labile groups but incompatible with alkenes or benzyl ethers . The Cbz strategy is more commonly employed in solution-phase synthesis, whereas Boc and Fmoc dominate solid-phase peptide synthesis (SPPS), meaning that procurement of the Cbz-protected sulfamidate is mandatory for solution-phase medicinal chemistry workflows targeting acid-sensitive intermediates [2].

orthogonal deprotection solid-phase vs. solution-phase synthesis protecting group strategy

C4 Substituent Steric Impact on Nucleophilic Ring-Opening

Nucleophilic ring-opening of 1,2-cyclic sulfamidates occurs regioselectively at the oxygen-bearing carbon (C5), whose reactivity is modulated by the steric bulk of the C4 substituent [1]. The (S)-4-methyl substituted target compound presents the minimal steric profile among the commercial Cbz-protected aliphatic series, translating to faster reaction kinetics with hindered nucleophiles compared to the 4-ethyl (MW 285.32) and 4-isopropyl (MW 299.35) congeners . In diastereoselective syntheses of cis-2,6-disubstituted piperidines, 1,2-cyclic sulfamidates derived from L-alanine (4-methyl), L-valine (4-isopropyl), and L-phenylalanine (4-benzyl) exhibited divergent diastereoselectivities attributable to differential steric control during ring-opening, with the alanine-derived sulfamidate yielding the least sterically encumbered transition state [2]. While direct rate-constant comparisons for Cbz-protected variants are not reported in a single head-to-head study, the qualitative trend is mechanistically established across the cyclic sulfamidate literature.

steric hindrance nucleophilic substitution chiral auxiliary

Regioisomeric Specificity: 4-Methyl vs. 5-Methyl Electrophilic Center

The target compound bears the methyl substituent at the C4 position (adjacent to nitrogen), which directs nucleophilic attack to the unsubstituted C5 methylene carbon. In contrast, the 3-Cbz-5-methyl regioisomer (CAS 338793-99-0 or 1489246-88-9) places the methyl group at C5, creating a sterically hindered secondary electrophilic center that can dramatically alter regioselectivity and may favor competing reaction pathways . Cyclic sulfamidate ring-opening proceeds with clean inversion of configuration at the electrophilic carbon when the leaving group oxygen is at a sterically accessible position; 4,5-disubstituted variants introduce additional stereochemical complexity that can compromise regiochemical fidelity . The 4-methyl configuration is explicitly specified for the construction of β-functionalized α-amino acid derivatives where the electrophilic center must be at the unsubstituted terminus [1].

regioselectivity chiral building block β-functionalized amines

Thermal Safety Profile Differentiation by N-Protecting Group

Parmentier et al. (2022) demonstrated that 'ring or nitrogen substitution can have a tremendous influence on cyclic sulfamidate reactivity toward bases and therefore impact the overall safety assessment of a process,' and that 'a change of, e.g., a protecting group can increase the thermal safety of a step on scale' [1]. While the published study does not disclose individual Tonset or exotherm energy values for every Cbz–Boc pair, the systematic structure–reactivity investigation established that N-protecting group identity is a primary determinant of thermal degradation onset temperature and decomposition energy release . A subsequent machine-learning study constructed a predictive model for thermal hazard classification of cyclic sulfamidates based on quantum descriptors, confirming that the electronic nature of the N-substituent (carbamate vs. sulfonyl vs. alkyl) is a key parameter governing thermal criticality [2]. The Cbz group, being electron-withdrawing via the carbamate carbonyl, is expected to exhibit a distinct thermal degradation profile compared to the Boc-protected analog; process chemists selecting between Cbz and Boc variants must conduct compound-specific thermal risk assessment rather than assuming class-level interchangeability.

thermal safety process chemistry scale-up risk

Synthetic Accessibility Advantage of Cbz over Boc Protection

In a systematic investigation of protecting group effects on cyclic sulfamidate synthesis, N-Cbz, N-Bn, and N-Ts protected 1,2-cyclic sulfamidates were prepared successfully according to literature procedures, whereas the corresponding N-Boc protected analog could not be synthesized under the same conditions [1]. Similarly, aspartic acid-derived systems demonstrated that the Boc protection approach did not enable synthesis of the desired ketone derivative, necessitating a switch to the Cbz group, 'known for its stability under acidic conditions' [2]. This documented synthetic accessibility advantage of Cbz over Boc in specific substrate classes means that procurement of the Cbz-protected building block may be the only viable entry point for certain amino acid-derived sulfamidate scaffolds.

synthetic feasibility N-protection strategy amino acid-derived building blocks

Key Application Scenarios


Synthesis of β-Functionalized Chiral Amines via Regioselective Ring-Opening

This compound serves as the electrophilic partner for stereospecific synthesis of β-substituted α-amino acid derivatives, where nucleophilic ring-opening at the unsubstituted C5 position proceeds with inversion of configuration [1]. The Cbz protection permits subsequent hydrogenolytic unveiling of the free amine without affecting acid-sensitive β-functional groups. The 4-methyl substituent is the preferred choice when minimal steric hindrance is required for attack by bulky carbon nucleophiles (acetylides, enolates, organometallics), as documented in diastereoselective piperidine syntheses from alanine-derived sulfamidates [2].

Solution-Phase Chemistry with Acid-Labile Protecting Groups

When the target molecule contains tert-butyl esters, silyl ethers, Boc-protected amines, or acetal protecting groups that preclude acidic deprotection, the Cbz-protected sulfamidate is mandatory over the Boc counterpart [1][2]. Hydrogenolytic Cbz removal (H₂, Pd/C) leaves these acid-sensitive groups intact, whereas TFA-mediated Boc deprotection would cleave them. This scenario is common in the synthesis of complex natural product analogs and protease inhibitor candidates where multiple orthogonal protecting groups are employed [3].

Process Scale-Up and Thermal Hazard Assessment

Process chemists scaling reactions beyond kilogram quantities must conduct compound-specific thermal risk assessment, as the nature of the N-protecting group has been shown to be a primary determinant of thermal degradation onset and decomposition energy [1]. The Cbz-protected sulfamidate requires dedicated DSC/TGA screening rather than reliance on data generated for the corresponding Boc-protected analog. The documented substituent-dependent reactivity toward strong bases further necessitates that process safety protocols be tailored to the specific Cbz–methyl combination rather than extrapolated from other Cbz–alkyl or Boc–methyl variants [2].

Construction of N-Heterocyclic Scaffolds via Tandem Cascades

The compound is utilized as a chiral building block for the construction of enantiomerically pure piperidines, piperazines, morpholines, and benzofused N-heterocycles through regioselective ring-opening followed by intramolecular cyclization [1]. The 4-methyl substitution pattern ensures that the electrophilic center remains at the sterically accessible C5 methylene, facilitating clean SN2 displacement by heteroatom nucleophiles (amines, thiols, phenols) en route to biologically active heterocyclic pharmacophores [2]. The Cbz group can be retained through the cascade or removed post-cyclization depending on the target scaffold requirements.

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